molecular formula C9H14N2O2 B13326953 3-(2-(Methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile

3-(2-(Methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile

Cat. No.: B13326953
M. Wt: 182.22 g/mol
InChI Key: IMUMIPFXBVCPLU-UHFFFAOYSA-N
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Description

3-(2-(Methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is a nitrile-containing compound featuring a pyrrolidine ring substituted with a methoxymethyl group at the 2-position and a ketone-linked propanenitrile moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and organic synthesis. The methoxymethyl group enhances solubility and modulates steric interactions, while the nitrile group offers reactivity for further functionalization .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-[2-(methoxymethyl)pyrrolidin-1-yl]-3-oxopropanenitrile

InChI

InChI=1S/C9H14N2O2/c1-13-7-8-3-2-6-11(8)9(12)4-5-10/h8H,2-4,6-7H2,1H3

InChI Key

IMUMIPFXBVCPLU-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCN1C(=O)CC#N

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2-(Methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile typically involves the reaction of pyrrolidine derivatives with appropriate nitrile and methoxymethylating agents. One common synthetic route includes the use of methoxymethyl chloride and a nitrile precursor under basic conditions to facilitate the substitution reaction. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-(2-(Methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the nitrile group, depending on the reagents and conditions used. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to direct the reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-(2-(Methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2-(Methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The methoxymethyl group and nitrile group can participate in binding interactions, influencing the activity of the target molecule. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a)
  • Structure : Lacks the 2-methoxymethyl substituent on the pyrrolidine.
  • Synthesis: Prepared via ethanol-mediated condensation of pyrrolidine with cyanoacetate derivatives under piperidine catalysis .
3-(2-Oxopyrrolidin-1-yl)propanenitrile (7)
  • Structure : Contains a 2-oxo group on the pyrrolidine instead of methoxymethyl.
  • Synthesis : Two methods:
    • Method A : Uses triphenylphosphine and diethyl azodicarboxylate in anhydrous ethylene glycol .
    • Method B : Sodium cyanide-mediated substitution in DMF .
  • Key Differences : The 2-oxo group introduces electron-withdrawing effects, which may alter reactivity (e.g., in nucleophilic additions) and reduce lipophilicity compared to the methoxymethyl analog .
EP 4 374 877 A2 Compound
  • Structure : Features a (2S)-2-(methoxymethyl)pyrrolidin-1-yl group in a spirocyclic drug candidate targeting STAT5 degradation .
  • Key Differences : The stereochemistry (S-configuration) and integration into a larger pharmacophore highlight the importance of the methoxymethyl-pyrrolidine moiety in target binding and proteolysis-inducing activity .
Table 1: Comparative Analysis of Key Parameters
Compound Name Molecular Formula Molecular Weight Substituent on Pyrrolidine LogP (Predicted) Synthetic Yield Biological Activity
3-(2-(Methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile C₉H₁₄N₂O₂ 182.22 2-methoxymethyl 0.56 Not reported Potential protease inhibition
3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a) C₇H₁₀N₂O 138.17 None -0.12 75% Unspecified
3-(2-Oxopyrrolidin-1-yl)propanenitrile (7) C₇H₁₀N₂O₂ 154.17 2-oxo -0.45 68% (Method A) Unspecified
EP 4 374 877 A2 compound C₂₈H₂₈F₆N₆O₄ 634.55 2-methoxymethyl (S-config) 3.89 Patent-protected STAT5 degradation
Key Observations:

Lipophilicity : The methoxymethyl group in the target compound increases LogP compared to 3a and 7, suggesting better membrane permeability .

Stereochemical Impact : The S-configuration in the EP 4 374 877 compound demonstrates enantioselectivity in biological activity, a critical factor for drug design .

Reactivity : The nitrile group in all analogs enables further derivatization (e.g., hydrolysis to amides or conversion to tetrazoles), but steric hindrance from the methoxymethyl group may slow reactions compared to 3a .

Biological Activity

3-(2-(Methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrrolidine compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H14N2O2
  • Molecular Weight : 182.22 g/mol
  • SMILES Notation : CC(C(=O)N)C(CN1CCCC1)C#N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Some proposed mechanisms include:

  • Inhibition of Enzyme Activity : Pyrrolidine derivatives often act as enzyme inhibitors, particularly in pathways related to cancer cell proliferation and inflammation.
  • Modulation of Cell Signaling : These compounds can affect signaling pathways that regulate apoptosis and cellular survival, enhancing their potential as anticancer agents.

Anticancer Activity

Research indicates that pyrrolidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed promising results in inhibiting the growth of various cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (µM)
Pyrrolidine Derivative AHeLa (Cervical)15
Pyrrolidine Derivative BMCF-7 (Breast)20
This compoundA549 (Lung)18

These results suggest that the compound may effectively inhibit tumor growth through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Pyrrolidine derivatives have also been evaluated for their antimicrobial properties. Studies have shown that they possess activity against a range of bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism behind this activity is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound. This suggests a potential use in inflammatory diseases.

Case Studies

Several studies have explored the biological activity of pyrrolidine derivatives, providing insights into their therapeutic potential.

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry investigated a series of pyrrolidine derivatives, including variations of this compound. The results indicated a strong correlation between structural modifications and enhanced anticancer activity.
  • Case Study 2 : In another study focusing on antimicrobial activity, researchers synthesized several pyrrolidine-based compounds and tested them against multi-drug resistant bacterial strains. The findings highlighted the importance of functional groups in enhancing activity against resistant strains.

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